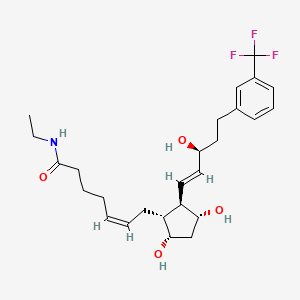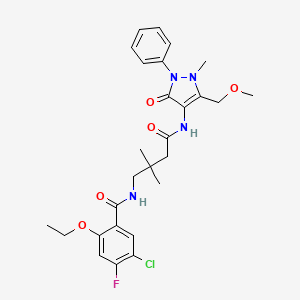
Febuxostat Isopropílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C16H16N2O4S . It is an impurity of Febuxostat , which is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a phenyl ring (a six-membered carbon ring) via a carbon atom . The phenyl ring has cyano and isobutoxy substituents, and the thiazole ring has a methyl substituent and is linked to a carboxylate group .Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de Febuxostat Isopropílico, centrándose en seis aplicaciones únicas:
Gestión de la gota
This compound se utiliza en el tratamiento de la gota crónica. Es un inhibidor no purínico de la xantina oxidasa que ha demostrado ser eficaz en la reducción de los niveles de urato sérico en pacientes con hiperuricemia y gota, comparándose favorablemente con dosis fijas de alopurinol .
Perfil de seguridad cardiovascular
Se han realizado investigaciones para evaluar la seguridad cardiovascular de Febuxostat, con estudios como el ensayo FAST que indican que la terapia con Febuxostat no aumentó el riesgo de muerte por cualquier causa o muerte cardiovascular .
Efectos renales y hepáticos
Febuxostat ha sido evaluado por sus efectos en las funciones renales y hepáticas. El estudio FOCUS demostró que Febuxostat fue bien tolerado y tuvo un efecto reductor del urato que fue comparable entre los pacientes con función renal normal e impedido .
Sistemas transdérmicos de administración de fármacos
Para mejorar la biodisponibilidad oral y el cumplimiento del paciente, se han desarrollado sistemas transdérmicos de administración de fármacos de Febuxostat, que ofrecen una permeación mejorada .
Control de impurezas farmacéuticas
This compound se utiliza para monitorear y controlar los niveles de impurezas en Febuxostat y sus formulaciones relacionadas según las pautas formuladas por la ICH .
Mecanismo De Acción
Target of Action
Febuxostat Isopropyl Ester primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, Febuxostat Isopropyl Ester reduces the production of uric acid .
Mode of Action
Febuxostat Isopropyl Ester is a non-purine-selective inhibitor of XO . It works by non-competitively blocking the molybdenum pterin center, which is the active site of XO . This inhibition results in a decrease in the synthesis of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat Isopropyl Ester is the purine degradation pathway . By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid levels . Additionally, it has been shown to suppress lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK in macrophages .
Pharmacokinetics
Febuxostat Isopropyl Ester is well-absorbed with an oral availability of about 85% . It follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat Isopropyl Ester is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney .
Result of Action
The primary result of Febuxostat Isopropyl Ester’s action is a reduction in serum uric acid levels . This leads to a decrease in the accumulation of uric acid crystals in or around joints, thereby reducing inflammation and symptoms of gout .
Action Environment
The action of Febuxostat Isopropyl Ester can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat Isopropyl Ester . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other drugs .
Análisis Bioquímico
Biochemical Properties
Febuxostat Isopropyl Ester’s biochemical properties are expected to be similar to those of Febuxostat, given their structural similarities. Febuxostat is known to inhibit the enzyme xanthine oxidoreductase (XOR), which is involved in the production of uric acid . By inhibiting XOR, Febuxostat Isopropyl Ester may reduce the production of uric acid, a key factor in the development of gout .
Cellular Effects
In cellular processes, Febuxostat Isopropyl Ester is expected to influence cell function by reducing the production of uric acid. This reduction can alleviate the symptoms of gout, an inflammatory disease caused by the deposition of monosodium urate crystals in the joint space . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its role in uric acid production .
Molecular Mechanism
The molecular mechanism of Febuxostat Isopropyl Ester involves the inhibition of XOR, an enzyme responsible for the synthesis of uric acid . This inhibition results in reduced uric acid levels, thereby alleviating the symptoms of conditions like gout .
Temporal Effects in Laboratory Settings
Febuxostat, a related compound, has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses .
Metabolic Pathways
Febuxostat Isopropyl Ester is likely to be involved in the metabolic pathway of uric acid production, given its structural similarity to Febuxostat. Febuxostat is metabolized primarily via the cytochrome P450 enzyme system .
Transport and Distribution
Febuxostat has a moderate volume of distribution, indicating its distribution throughout body tissues .
Propiedades
IUPAC Name |
propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOGEIYOUIHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
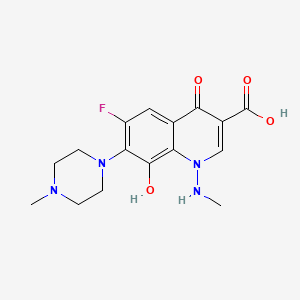
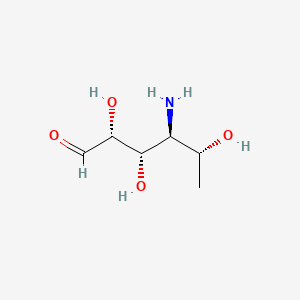
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)

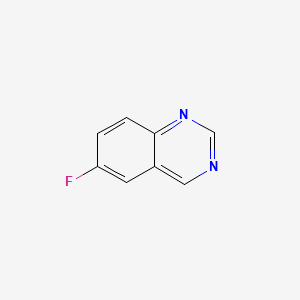
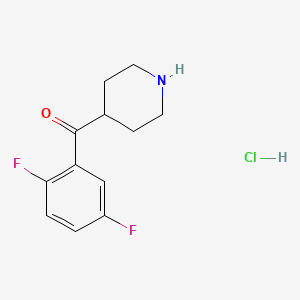

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
